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molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1441123
M. Wt: 255.78 g/mol
InChI Key: GXQVDXURIGIWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586571B2

Procedure details

A stirred solution of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate (0.78 g, 2.44 mmol) and hydrochloric acid (7.0 mL of a 4.0 N solution in dioxane, 28.0 mmol) was reacted at room temperature for 16 h. Then, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ethyl acetate to provide 3-(2-tert-butylphenoxy)pyrrolidine hydrochloride as a colorless solid (0.52 g, 83%).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[ClH:24]>O1CCOCC1>[ClH:24].[C:1]([C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)(C)C1=C(OC2CNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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